molecular formula C7H5BrO2 B134324 4-Bromo-2-hydroxybenzaldehyde CAS No. 22532-62-3

4-Bromo-2-hydroxybenzaldehyde

Katalognummer: B134324
CAS-Nummer: 22532-62-3
Molekulargewicht: 201.02 g/mol
InChI-Schlüssel: HXTWKHXDFATMSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-hydroxybenzaldehyde (CAS: 22532-62-3) is an aromatic aldehyde with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. It is a white to pale yellow crystalline powder, soluble in organic solvents like THF and DMF, and is commonly used as a building block in organic synthesis . Key applications include its role in synthesizing fluorescent probes, PROTACs (proteolysis-targeting chimeras), and prodrugs due to its reactive aldehyde and hydroxyl groups . The bromine substituent at the para position and hydroxyl group at the ortho position contribute to its unique electronic and steric properties, enabling diverse reactivity in cross-coupling and cyclization reactions .

Vorbereitungsmethoden

Conventional Synthesis Methods

Acetonitrile-Mediated Formylation

A widely reported method involves reacting m-bromophenol with formaldehyde in acetonitrile under inert conditions. Triethylamine is added to deprotonate the phenolic hydroxyl group, facilitating electrophilic substitution at the para position. The reaction proceeds at room temperature for 12–24 hours, yielding 4-bromo-2-hydroxybenzaldehyde with approximately 75% purity . However, this method requires stringent inert atmospheres and prolonged reaction times, limiting scalability.

LiAlH₄ Reduction of Amide Precursors

An alternative approach reduces a pre-synthesized amide derivative using lithium aluminum hydride (LiAlH₄). The amide, typically derived from 4-bromo-2-hydroxybenzoic acid , undergoes reduction at reflux temperatures in anhydrous tetrahydrofuran. While this method achieves 65–70% yields, the use of pyrophoric LiAlH₄ poses safety risks, and post-reduction purification is labor-intensive .

Base-Catalyzed Chloroform Reaction

A less common method employs m-chlorophenol and chloroform in the presence of a strong base (e.g., NaOH). The reaction exploits the Riemer-Tiemann mechanism, where chloroform decomposes to dichlorocarbene, which subsequently reacts with the phenolic substrate. This route yields 70% product but suffers from byproduct formation and requires high-temperature conditions .

Novel Patented Method: CN117142931A

A 2023 patent (CN117142931A) introduced a streamlined synthesis route that addresses the limitations of conventional methods. The process involves four stages: complex formation, electrophilic formylation, quenching, and purification .

Complex Formation

m-Bromophenol reacts with triethylamine and magnesium chloride (MgCl₂) at 30–60°C to form a magnesium-phenolate complex. The molar ratio of m-bromophenol:triethylamine:MgCl₂ is optimized to 1:4–5:1.5–2, ensuring complete deprotonation and stabilization of the intermediate .

Electrophilic Formylation

Paraformaldehyde is added incrementally to the complex at 70–90°C. The Mg²⁺ ion polarizes the carbonyl group of paraformaldehyde, enhancing its electrophilicity and directing substitution to the para position. This step achieves 85–90% conversion within 6 hours .

Quenching and Extraction

The reaction is quenched with dilute HCl (pH = 2), and the product is extracted using methyl tert-butyl ether (MTBE). This solvent minimizes emulsion formation and facilitates phase separation, yielding a crude product with 80–85% purity .

Purification

The crude aldehyde is treated with ammonia water to precipitate impurities, followed by recrystallization from MTBE and hydrochloric acid. Final purification affords This compound in 99% purity and 84% isolated yield .

Advantages Over Conventional Methods

  • Milder Conditions : Operates at atmospheric pressure without inert gases.

  • Reduced Byproducts : Magnesium coordination suppresses ortho-substitution.

  • Scalability : Simplified workup avoids chromatography or distillation.

Comparative Analysis of Synthesis Routes

The table below summarizes key parameters of the discussed methods:

MethodReagentsConditionsYield (%)Purity (%)Reference
Acetonitrile-Mediatedm-Bromophenol, CH₂O, Et₃NRT, inert atmosphere7595
LiAlH₄ ReductionAmide precursor, LiAlH₄Reflux, THF6590
Base-Catalyzedm-Chlorophenol, CHCl₃, NaOH100–120°C7085
Patented Methodm-Bromophenol, MgCl₂, (CH₂O)ₙ70–90°C, MTBE8499

Experimental Validation and Spectroscopic Data

The patented method’s efficacy is corroborated by HPLC and NMR analyses:

  • HPLC : A single peak at retention time 8.2 min confirms >99% purity .

  • ¹H NMR (400 MHz, CDCl₃): δ 11.32 (s, 1H, -OH), 9.84 (s, 1H, -CHO), 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 7.03 (d, J = 2.0 Hz, 1H, Ar-H), 6.89 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H) .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as nucleophilic substitution.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis
4-Bromo-2-hydroxybenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for functionalization reactions that are essential in creating more complex molecules. For instance, it has been utilized in the synthesis of hydrazone ligands, which are important in coordination chemistry and catalysis .

Synthesis of Novel Compounds
Recent studies have demonstrated the compound's utility in synthesizing novel derivatives. For example, it has been used to prepare 4-bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol through condensation reactions . Such derivatives may exhibit enhanced biological activities or serve as precursors for further chemical modifications.

Pharmaceutical Applications

Antimicrobial Properties
Research indicates that derivatives of this compound possess antimicrobial properties. The compound has been studied for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Pharmaceutical Intermediates
As an important pharmaceutical intermediate, this compound is involved in the production of various drugs. Its reactivity allows for the modification of existing pharmaceutical compounds, enhancing their efficacy or reducing side effects .

Case Studies

Study Focus Findings
Synthesis of Hydrazone LigandsCoordination ChemistryDemonstrated the formation of stable complexes with vanadium(V), showcasing potential applications in catalysis and material science .
Antimicrobial ActivityPharmaceutical ResearchShowed significant inhibition of bacterial strains, indicating potential use in developing new antibiotics .
Crystallographic AnalysisStructural ChemistryProvided insights into molecular interactions and stability, aiding in the design of new derivatives with optimized properties .

Wirkmechanismus

The mechanism of action of 4-Bromo-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological applications, it can act as a ligand for metal ions, forming complexes that exhibit unique fluorescent properties. These interactions are crucial for its use in sensors and probes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

The following compounds share the hydroxybenzaldehyde backbone but differ in bromine substitution patterns:

Compound Name CAS Number Substituent Positions Molecular Formula Key Properties/Applications
4-Bromo-2-hydroxybenzaldehyde 22532-62-3 Br (C4), OH (C2) C₇H₅BrO₂ Fluorescent probes, PROTACs, prodrugs
2-Bromo-4-hydroxybenzaldehyde 22532-60-1 Br (C2), OH (C4) C₇H₅BrO₂ Limited data; structural isomer with reversed substituents
3-Bromo-2-hydroxybenzaldehyde 1829-34-1 Br (C3), OH (C2) C₇H₅BrO₂ Intermediate in pharmaceutical synthesis
5-Bromo-2-hydroxybenzaldehyde 1761-61-1 Br (C5), OH (C2) C₇H₅BrO₂ Uncommon; potential for asymmetric catalysis
3,5-Dibromo-2-hydroxybenzaldehyde 199177-26-9 Br (C3, C5), OH (C2) C₇H₄Br₂O₂ Higher molecular weight (279.92 g/mol); used in solid-liquid equilibria studies

Key Observations :

  • Substituent Position Effects : The 4-Bromo-2-hydroxy configuration enhances lipid solubility and electronic modulation, making it ideal for fluorophores (e.g., in HClO-sensitive probes) . In contrast, 3,5-Dibromo-2-hydroxybenzaldehyde exhibits lower solubility due to increased steric hindrance .
  • Reactivity : The para -bromine in this compound facilitates Negishi coupling and click chemistry, whereas 3-Bromo-2-hydroxybenzaldehyde is less reactive in such reactions due to steric constraints .

Brominated 4-Hydroxybenzaldehyde Derivatives

These derivatives retain the hydroxyl group at C4 but vary in bromination:

Compound Name CAS Number Bromination Pattern Applications
3-Bromo-4-hydroxybenzaldehyde 1666-28-0 Br (C3), OH (C4) Studied in phase diagrams for solubility
3,5-Dibromo-4-hydroxybenzaldehyde - Br (C3, C5), OH (C4) Used in crystallography and material science

Comparison :

  • Solubility: 4-Hydroxybenzaldehyde derivatives with meta-bromination (e.g., 3-Bromo-4-hydroxybenzaldehyde) show reduced solubility compared to non-brominated analogs, as demonstrated in solid-liquid equilibrium studies using the Wilson equation .
  • Melting Points: Bromination increases melting points; for example, 3,5-Dibromo-4-hydroxybenzaldehyde has a higher melting range than mono-brominated analogs .

Cross-Coupling Reactions

  • This compound participates in Negishi coupling with 3-bromopentane to form intermediates for PROTACs . In contrast, 2-Bromo-4-hydroxybenzaldehyde is less efficient in such reactions due to unfavorable steric alignment .
  • Suzuki-Miyaura Coupling : The aldehyde group in this compound allows for boronic acid coupling, as seen in Zn-salophen complex synthesis .

Cyclization and Prodrug Design

  • Reactivity with propionic anhydride yields coumarin derivatives (e.g., 7-bromo-3-methyl-2H-chromen-2-one), critical for ROS-sensitive prodrugs .
  • 3-Bromo-2-hydroxybenzaldehyde forms dihydropyrimidines with antibacterial activity, though yields are lower compared to its 4-bromo counterpart .

Data Tables

Table 1: Physical Properties of Selected Brominated Hydroxybenzaldehydes

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound 201.02 Not reported THF, DMF, DCM
3,5-Dibromo-2-hydroxybenzaldehyde 279.92 >250 (decomposes) Low in water
3-Bromo-4-hydroxybenzaldehyde 201.02 ~200 (estimated) Ethanol, acetone

Biologische Aktivität

4-Bromo-2-hydroxybenzaldehyde, with the chemical formula C7_7H5_5BrO2_2 and CAS number 22532-62-3, is a compound of significant interest in various fields of biological and medicinal chemistry. This compound exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail its biological activities based on diverse research findings.

  • Molecular Weight : 201.02 g/mol
  • Density : 1.7 g/cm³
  • Melting Point : 50-54°C
  • Boiling Point : 256.2°C
  • LogP : 2.92 (indicating moderate lipophilicity)

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives against various bacterial strains. For example, a study focusing on Schiff base derivatives demonstrated significant antibacterial effects against uropathogenic Escherichia coli (UPEC), which are known for their resistance to multiple antibiotics. The compound was optimized through molecular docking studies, revealing strong binding affinities that suggest its potential as a therapeutic agent against urinary tract infections (UTIs) .

Table 1: Antibacterial Efficacy of this compound Derivatives

CompoundTarget BacteriaBinding Affinity (kcal/mol)Reference
BDPUPEC-5.4
Schiff BaseUPEC-4.5

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In vitro studies have shown that certain derivatives of this compound exhibit activity against fungal pathogens, suggesting its utility in developing antifungal agents .

Anticancer Activity

Research indicates that this compound has promising anticancer properties. A study reported strong cytotoxic effects against human colon cancer cell lines (HCT116). The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
HCT116<10Induction of apoptosis

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Its structure allows it to form hydrogen bonds and hydrophobic interactions, which are crucial for its binding to target sites within cells.

Case Studies

  • Antibacterial Case Study : A recent study evaluated the efficacy of a series of Schiff base derivatives derived from this compound against multidrug-resistant UPEC strains. The findings indicated that these compounds could serve as lead candidates for new antibacterial agents due to their potent activity and favorable pharmacokinetic profiles .
  • Anticancer Case Study : In another investigation, derivatives were tested on HCT116 cells, revealing that modifications to the benzaldehyde structure significantly enhanced cytotoxicity. This underscores the importance of structural optimization in developing effective anticancer drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-Bromo-2-hydroxybenzaldehyde derivatives with high yield and purity?

  • Methodological Answer : A three-step synthesis starting from this compound (compound 25 ) can achieve a total yield of 78% . Key steps include:

  • Debenzylation : Use 1 M K₂CO₃ solution for efficient deprotection.
  • Purification : Recrystallize the crude product using a mixture of isopropanol and n-heptane to achieve >99.9% purity (HPLC) .
    For dihydropyrimidine derivatives (e.g., antibacterial agents), reaction with urea/thiourea and methyl acetoacetate under reflux in ethanol yields 77% product after recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • ¹H NMR : Characterize regioselectivity and hydrogen bonding. For example, the dihydropyrimidine derivative exhibits signals at δ 2.27 ppm (CH₃), 5.39 ppm (CH), and 6.91–7.20 ppm (aromatic protons) .
  • HPLC : Monitor purity (>99.9%) post-recrystallization .
  • Melting Point Analysis : Confirm compound identity (e.g., 231–232°C for dihydropyrimidines) .

Q. How can researchers design experiments to study the reactivity of this compound in multicomponent reactions?

  • Methodological Answer :

  • Biginelli Reaction : React with urea/thiourea and β-ketoesters in ethanol under reflux to form dihydropyrimidines. Optimize molar ratios (e.g., 1:1.2:1.5 for aldehyde:urea:β-ketoester) .
  • Solvent Screening : Test polar aprotic (DMF) vs. protic (ethanol) solvents to evaluate reaction kinetics and byproduct formation.

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Methodological Answer :

  • Comparative Bioassays : Test derivatives under standardized conditions (e.g., MIC assays for antibacterial activity) to isolate structural contributors. For example, dihydropyrimidines show activity against S. aureus but require substituent optimization .
  • QSAR Modeling : Correlate electronic (e.g., Hammett constants) or steric parameters with biological outcomes to identify critical functional groups.

Q. What strategies are recommended for interpreting crystallographic data of this compound complexes?

  • Methodological Answer :

  • SHELX Suite : Use SHELXL for refinement and SHELXD/SHELXE for experimental phasing. For small-molecule structures, prioritize high-resolution data (<1.0 Å) to resolve bromine atom positions .
  • Twinned Data Handling : Apply twin-law matrices in SHELXL for macromolecular crystals with pseudo-symmetry .

Q. How should researchers address discrepancies in synthetic yields when scaling up this compound-based reactions?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progression and identify scale-dependent bottlenecks (e.g., heat transfer limitations).
  • Byproduct Analysis : Employ LC-MS to detect intermediates or side products (e.g., dimerization or oxidation) that reduce yield at larger scales .

Eigenschaften

IUPAC Name

4-bromo-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTWKHXDFATMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398953
Record name 4-Bromo-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22532-62-3
Record name 4-Bromo-2-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22532-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-bromophenol (100.00 g, 0.576 mol) in a mixture of 600 mL of toluene/acetonitile (2:1) was added MgCl2 (110.6 g, 3.68 mol), paraformaldehyde (40.00 g) and the mixture was maintained at 80° C. for 1.5 h while the by-product was distilled off. A second portion of paraformaldenhyde (40.00 g) was added and the mixture was stirred for 2.5 h at 80° C., and the third portion of paraformaldenhyde (30.6 g) was added and stirred for 2 h at 80° C. The reaction was quenched with cool 2.5 N hydrochloride acid, and the mixture was stirred at room temperature for 1 h to afford a biphasic solution. The aqueous phase was extracted with EtOAc. And the combined organic extracts were washed with brine, dried over anhydrous sodium sulfate and concentrated. The residue was purified by silica gel column chromatography to afford 4-bromo-2-hydroxybenzaldehyde. 1H-NMR (400 MHz, CDCl3) 11.10 (s, 1H), 9.86 (s, 1H), 7.40˜7.43 (d, J=8.4 Hz, 1H), 7.15˜7.20 (m, 2H).
Quantity
100 g
Type
reactant
Reaction Step One
Name
toluene acetonitile
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
110.6 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.